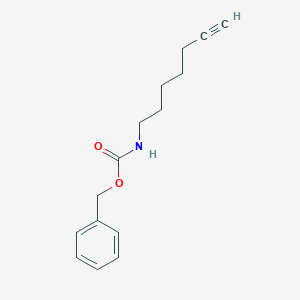

Benzyl hept-6-yn-1-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl hept-6-yn-1-ylcarbamate is an organic compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol It is a carbamate derivative, characterized by the presence of a benzyl group attached to a hept-6-yn-1-ylcarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzyl hept-6-yn-1-ylcarbamate typically involves the reaction of benzyl chloroformate with hept-6-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.

Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Carbamate derivatives with different substituents.

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies indicate that compounds similar to benzyl hept-6-yn-1-ylcarbamate may play a role in cancer therapy by targeting specific proteins involved in cell division. For instance, research on selective degradation of polo-like kinase 1 (PLK1) suggests that compounds inducing PLK1 degradation can be effective against various cancers, including lung and breast cancer . The mechanism involves the compound's ability to selectively degrade PLK1, thereby inhibiting tumor growth.

Neurological Disorders

The potential of this compound in treating neurological disorders has also been explored. PLK1 inhibitors have shown promise in conditions such as Alzheimer's disease and Parkinson's disease by mitigating excessive cell proliferation associated with neurodegeneration . This application is particularly relevant given the increasing prevalence of neurodegenerative diseases globally.

Case Study 1: PLK1 Inhibition in Cancer Models

In a study focusing on the efficacy of PLK1 inhibitors, researchers demonstrated that compounds structurally related to this compound significantly reduced tumor size in xenograft models of breast cancer. The results indicated a marked decrease in PLK1 activity, correlating with reduced cell proliferation rates .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of PLK1 inhibitors in animal models of Alzheimer's disease. The study found that treatment with these compounds led to improved cognitive function and reduced amyloid plaque accumulation, suggesting a potential therapeutic strategy for managing Alzheimer's disease .

Data Tables

Mecanismo De Acción

The mechanism of action of benzyl hept-6-yn-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparación Con Compuestos Similares

Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the hept-6-yn-1-yl group.

Hept-6-yn-1-ylcarbamate: Similar structure but without the benzyl group.

Uniqueness: Benzyl hept-6-yn-1-ylcarbamate is unique due to the presence of both the benzyl and hept-6-yn-1-yl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Actividad Biológica

Benzyl hept-6-yn-1-ylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a carbamate functional group linked to a benzyl moiety and an alkyne chain. The presence of these functional groups contributes to its biological activity, particularly in interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related carbamates has shown their ability to inhibit the proteasome, an essential component in cancer cell survival. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer effects .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | EC50 (nM) | Reference |

|---|---|---|---|

| This compound | RPMI 8226 | 31 | |

| Cepafungin I | RPMI 8226 | 30 | |

| Carfilzomib | RPMI 8226 | 5 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds possess bactericidal effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Listeria monocytogenes | 10 µg/mL |

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets within cells. For instance, studies suggest that it may act as a covalent inhibitor of certain enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, including apoptosis in cancer cells and inhibition of bacterial growth .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study involving the treatment of multiple myeloma cells with this compound showed a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Applications : Another study demonstrated that this compound effectively reduced the viability of pathogenic bacteria in vitro, supporting its use as an antibacterial agent .

Propiedades

IUPAC Name |

benzyl N-hept-6-ynylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-3-4-5-9-12-16-15(17)18-13-14-10-7-6-8-11-14/h1,6-8,10-11H,3-5,9,12-13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNJEXKENOIZCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.